molecular formula C26H23ClN2O4 B12746944 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- CAS No. 115967-04-9

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)-

Cat. No.: B12746944
CAS No.: 115967-04-9
M. Wt: 462.9 g/mol
InChI Key: AFZRIDUQYGBRFV-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is a complex organic compound that belongs to the benzoxazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The starting materials often include benzoxazolone derivatives, chlorinated benzoyl compounds, and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazolone Derivatives: Compounds with similar core structures but different substituents.

    Chlorinated Benzoyl Compounds: Compounds with chlorinated benzoyl groups.

    Piperidine Derivatives: Compounds containing the piperidine ring structure.

Uniqueness

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

115967-04-9

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

6-benzoyl-5-chloro-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C26H23ClN2O4/c27-21-16-22-23(15-20(21)24(30)18-7-3-1-4-8-18)33-25(31)29(22)17-28-13-11-26(32,12-14-28)19-9-5-2-6-10-19/h1-10,15-16,32H,11-14,17H2

InChI Key

AFZRIDUQYGBRFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5)OC3=O

Origin of Product

United States

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